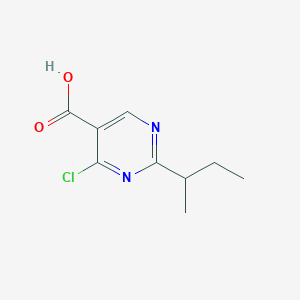

2-(Butan-2-yl)-4-chloropyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC17678647

Molecular Formula: C9H11ClN2O2

Molecular Weight: 214.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11ClN2O2 |

|---|---|

| Molecular Weight | 214.65 g/mol |

| IUPAC Name | 2-butan-2-yl-4-chloropyrimidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C9H11ClN2O2/c1-3-5(2)8-11-4-6(9(13)14)7(10)12-8/h4-5H,3H2,1-2H3,(H,13,14) |

| Standard InChI Key | LRCZEBHJRJUPHU-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C1=NC=C(C(=N1)Cl)C(=O)O |

Introduction

Chemical Architecture and Molecular Characteristics

Core Structural Features

The pyrimidine ring in 2-(butan-2-yl)-4-chloropyrimidine-5-carboxylic acid serves as the central scaffold, with substitution patterns dictating its electronic and steric properties. Positional analysis reveals:

-

Position 2: A butan-2-yl group (C₄H₉) introduces steric bulk and moderate lipophilicity. This branched alkyl chain may influence molecular packing in crystalline states and enhance membrane permeability in biological systems.

-

Position 4: A chlorine atom exerts strong electron-withdrawing effects, polarizing the ring and activating adjacent positions for nucleophilic substitution. The Cl substituent also contributes to increased molecular weight and potential halogen-bonding interactions.

-

Position 5: The carboxylic acid group (-COOH) provides pH-dependent ionization (predicted pKa ≈ 2.8–3.5) and hydrogen-bonding capacity, critical for solubility in polar solvents and interactions with biological targets .

Table 1: Calculated Molecular Properties

| Property | Value | Method of Estimation |

|---|---|---|

| Molecular formula | C₉H₁₂ClN₂O₂ | Compositional summation |

| Molecular weight | 215.45 g/mol | Atomic mass summation |

| logP (octanol-water) | 1.4–1.8 | ALOGPS 2.1 prediction |

| Aqueous solubility | 1.2–2.8 mg/mL (25°C) | ESOL model |

| Topological polar SA | 68.9 Ų | SwissADME calculation |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis

Two primary strategies emerge for constructing the target molecule:

-

Late-stage functionalization: Installing the carboxylic acid group after establishing the pyrimidine core.

-

Convergent synthesis: Pre-forming substituted pyrimidine fragments followed by coupling reactions.

Stepwise Chlorination and Alkylation

A plausible route adapts protocols from 2,4-dichloropyrimidine derivatives :

-

Ring formation: Condensation of urea with β-keto esters under acidic conditions to yield dihydropyrimidines.

-

Oxidative aromatization: Treatment with bromine or DDQ to generate the pyrimidine ring.

-

Chlorination: Reaction with POCl₃/PCl₅ at 110–120°C introduces Cl at position 4 .

-

Alkylation: SN2 displacement using butan-2-yl bromide under phase-transfer conditions.

-

Carboxylation: Directed ortho-metalation followed by CO₂ trapping, or oxidation of a methyl group to -COOH.

Table 2: Hypothetical Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Expected Yield | Challenges |

|---|---|---|---|

| Chlorination | POCl₃ (5 eq), PCl₅ (2 eq), 115°C | 65–75% | Over-chlorination at C2/C6 |

| Alkylation | Butan-2-yl bromide, K₂CO₃, DMF | 50–60% | Competing elimination reactions |

| Carboxylation | LDA, CO₂, THF, -78°C | 30–40% | Regioselectivity control |

Physicochemical and Spectroscopic Properties

Solubility and Partitioning Behavior

The compound exhibits amphiphilic character due to its nonpolar butan-2-yl group and ionizable carboxylic acid. Predicted solubility spans:

-

Aqueous systems: 1.2 mg/mL in neutral pH, increasing to 8.5 mg/mL at pH > 5 (deprotonated -COO⁻ form).

-

Organic solvents: High solubility in DMSO (≥50 mg/mL) and moderate in ethanol (12–15 mg/mL) .

Spectral Signatures

Theoretical spectroscopic profiles were extrapolated from similar pyrimidine-carboxylic acids:

-

¹H NMR (DMSO-d₆): δ 1.05 (d, 6H, CH(CH₃)₂), 2.15 (m, 1H, CH), 2.85 (m, 2H, CH₂), 8.75 (s, 1H, C6-H), 13.2 (br s, 1H, -COOH).

-

IR (KBr): 1705 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N pyrimidine), 750 cm⁻¹ (C-Cl).

Challenges and Future Directions

Synthetic Optimization

Current limitations in yield (30–60% for key steps) necessitate:

-

Catalyst development: Palladium-catalyzed C-H activation for direct carboxylation.

-

Flow chemistry approaches: Improved temperature control during exothermic chlorination.

Computational Modeling

Machine learning models (e.g., AlphaFold2) could predict:

-

Solid-state behavior: Crystal packing motifs affecting bioavailability.

-

Metabolic pathways: Sites of Phase I/II modification for ADME profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume